Phenyl 4-(2-ethylbutyl)pyridine-1(4H)-carboxylate
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Overview
Description
Phenyl 4-(2-ethylbutyl)pyridine-1(4H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a phenyl group, a pyridine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(2-ethylbutyl)pyridine-1(4H)-carboxylate typically involves the esterification of 4-(2-ethylbutyl)pyridine-1(4H)-carboxylic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired ester is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(2-ethylbutyl)pyridine-1(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Phenyl 4-(2-ethylbutyl)pyridine-1(4H)-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenyl 4-(2-ethylbutyl)pyridine-1(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 4-(2-methylbutyl)pyridine-1(4H)-carboxylate
- Phenyl 4-(2-propylbutyl)pyridine-1(4H)-carboxylate
- Phenyl 4-(2-isobutyl)pyridine-1(4H)-carboxylate
Uniqueness
Phenyl 4-(2-ethylbutyl)pyridine-1(4H)-carboxylate is unique due to its specific alkyl chain length and branching, which can influence its chemical reactivity and biological activity. The presence of the 2-ethylbutyl group distinguishes it from other similar compounds and may confer distinct properties and applications.
Properties
CAS No. |
651054-07-8 |
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Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
phenyl 4-(2-ethylbutyl)-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H23NO2/c1-3-15(4-2)14-16-10-12-19(13-11-16)18(20)21-17-8-6-5-7-9-17/h5-13,15-16H,3-4,14H2,1-2H3 |
InChI Key |
HFDPWBSRAZVPRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC1C=CN(C=C1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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